molecular formula C9H14N2O2 B15328661 1-Isopentyl-1h-pyrazole-5-carboxylic acid

1-Isopentyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B15328661
M. Wt: 182.22 g/mol
InChI Key: YHEFNLBAIYJLFW-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a branched isopentyl (3-methylbutyl) group at the N1 position and a carboxylic acid moiety at the C5 position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and dipole interactions. The carboxylic acid group enhances solubility in polar solvents and enables salt formation or coordination chemistry, making this compound a candidate for further functionalization or metal-organic frameworks.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-methylbutyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

YHEFNLBAIYJLFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentyl-1h-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.

Scientific Research Applications

1-Isopentyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 1-isopentyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxylic acid derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and ring functionalization. Below is a systematic comparison:

Substituent Type and Position

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid (A246698) : Features an ethyl group at N1. The shorter alkyl chain reduces lipophilicity (predicted logP ~1.2) compared to the isopentyl analog (estimated logP ~2.8), impacting bioavailability. Structural similarity: 0.97 .
  • 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid : Substitutes the N1 position with a phenyl group and places the carboxylic acid at C4. The aromatic ring enables π-π stacking interactions, while the C4 carboxylic acid alters hydrogen-bonding geometry compared to C5 derivatives. This positional shift may reduce acidity (pKa ~4.5 vs. ~3.8 for C5 analogs) .
  • Similarity: 0.91 .

Physicochemical Properties

Compound Name Molecular Weight Substituents Carboxylic Acid Position Predicted logP Similarity Score
1-Isopentyl-1H-pyrazole-5-carboxylic acid 212.25 Isopentyl (N1) C5 ~2.8 Reference
1-Ethyl-1H-pyrazole-5-carboxylic acid 156.14 Ethyl (N1) C5 ~1.2 0.97
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 244.28 Phenyl (N1), Isopropyl (C5) C4 ~3.1 N/A
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 156.15 Methyl (N1, C3) C5 ~0.9 0.91

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